molecular formula C12H19NO2 B13960078 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol CAS No. 773869-21-9

2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol

Katalognummer: B13960078
CAS-Nummer: 773869-21-9
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: PSBZSONPISELKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol typically involves the reaction of ethanolamine with formaldehyde under alkaline conditions. This reaction leads to the formation of the desired compound through a series of steps that include nucleophilic addition and subsequent condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and catalysts can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other ethanolamine derivatives and phenylaminoethanol compounds. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

773869-21-9

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-[N-ethyl-4-(hydroxymethyl)-3-methylanilino]ethanol

InChI

InChI=1S/C12H19NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8,14-15H,3,6-7,9H2,1-2H3

InChI-Schlüssel

PSBZSONPISELKQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCO)C1=CC(=C(C=C1)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.